N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzenesulfonamide
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Overview
Description
N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, an ethylamino group, and a fluorobenzene sulfonamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often includes:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate precursors under controlled conditions to form the pyrimidine ring.
Introduction of the Ethylamino Group: The ethylamino group is introduced through nucleophilic substitution reactions.
Attachment of the Fluorobenzene Sulfonamide Moiety: This step involves the coupling of the fluorobenzene sulfonamide with the pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- Thiadiazole derivatives
Uniqueness
N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE stands out due to its unique combination of a pyrimidine ring, ethylamino group, and fluorobenzene sulfonamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C19H20FN5O2S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C19H20FN5O2S/c1-3-21-19-22-13(2)11-18(24-19)23-15-7-9-16(10-8-15)25-28(26,27)17-6-4-5-14(20)12-17/h4-12,25H,3H2,1-2H3,(H2,21,22,23,24) |
InChI Key |
PBEVKVDIICPBMV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)C |
Origin of Product |
United States |
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